1H-Indole-5-sulfonamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

Researchers pursuing selective CA IX/XII inhibition often face potency gaps when forced to substitute regioisomeric scaffolds. 1H-Indole-5-sulfonamide (CAS 3074-27-9) provides the validated 5-substituted indole core required to achieve low-nanomolar Ki values: - Delivers <10 nM inhibition against tumor-associated hCA IX/XII with >4-fold selectivity over off-target isoforms. - Offers a 4- to 13-fold potency advantage over indoline-5-sulfonamide analogs (Ki up to 132.8 nM). Supplied as ≥95% solid with free indole NH and primary sulfonamide handles; ready for immediate derivatization at the 2- and 3-positions.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 3074-27-9
Cat. No. B1592008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-5-sulfonamide
CAS3074-27-9
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1S(=O)(=O)N
InChIInChI=1S/C8H8N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H2,9,11,12)
InChIKeyVIRVXABSFUGFPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-5-sulfonamide (CAS 3074-27-9): Technical Baseline and Procurement-Relevant Profile


1H-Indole-5-sulfonamide (CAS 3074-27-9) is a heterocyclic organic compound consisting of an indole bicyclic core with a primary sulfonamide (-SO2NH2) substituent at the 5-position [1]. The compound has a molecular formula C8H8N2O2S, molecular weight 196.23 g/mol, and is typically supplied as a solid with ≥95% purity for research applications [2]. It functions as an inhibitor of dopamine decarboxylase and serves as a core pharmacophore in carbonic anhydrase inhibitor development programs [3]. Its structural features—an unsubstituted indole NH, a reactive sulfonamide group, and an otherwise unencumbered aromatic system—establish it as a versatile building block for medicinal chemistry derivatization at multiple positions [2].

Building block Indole-5-sulfonamide core for multi-step derivatization
CA inhibitor pharmacophore Core for carbonic anhydrase inhibitor development
Dopamine decarboxylase tool Inhibitor for catecholamine pathway studies

Why In-Class Substitution Fails: Critical Differentiators for 1H-Indole-5-sulfonamide Procurement


Substituting 1H-indole-5-sulfonamide with closely related indole sulfonamide isomers (e.g., 4-sulfonamide or 6-sulfonamide regioisomers) or reduced indoline-5-sulfonamide analogs introduces measurable and functionally significant changes in physicochemical properties, biological target engagement, and synthetic utility. The 5-position of the indole ring confers distinct electronic and steric properties that affect both reactivity in derivatization reactions and molecular recognition at biological targets [1]. Specifically, the substitution pattern on the indole core influences isozyme inhibition profiles, as demonstrated across mammalian carbonic anhydrase isoforms I-XV [2]. Furthermore, the aromatic indole core versus the saturated indoline scaffold produces divergent CA IX/CA XII inhibition potency and selectivity profiles, with scaffold-hopping studies confirming that indoline-5-sulfonamides exhibit KI values up to 132.8 nM and 41.3 nM respectively, whereas indole-5-sulfonamide derivatives achieve low nanomolar to subnanomolar potency [3]. These quantitative differences preclude casual substitution without compromising experimental reproducibility or lead optimization trajectories.

Regioisomer shift

4- or 6-sulfonamide substitution may alter CA isozyme inhibition profiles and binding geometry compared to 5-position.

Scaffold reduction

Saturated indoline-5-sulfonamide analogs exhibit reported weaker tumor-associated CA inhibition, limiting direct substitution.

Physicochemical drift

Lipophilicity (LogP) varies >2.6 log units among close analogs, potentially affecting solubility and assay compatibility.

Quantitative Differentiation Evidence: 1H-Indole-5-sulfonamide vs. Closest Analogs


Positional Isomer Comparison: 5-Sulfonamide vs. 4-Sulfonamide vs. 6-Sulfonamide Substitution

The substitution position of the sulfonamide group on the indole ring directly determines isozyme selectivity and inhibitory potency. While 1H-indole-5-sulfonamide-derived compounds achieve excellent, low-nanomolar inhibition of hCA II and hCA XIV, the positional isomer 1H-indole-4-sulfonamide and 1H-indole-6-sulfonamide are not reported as equivalent starting materials for these same inhibitor series, reflecting differential electronic effects at each substitution position [1]. The 5-position substitution pattern on the aromatic indole core enables specific molecular recognition at the zinc-containing active site of carbonic anhydrases, a property not equivalently conferred by 4- or 6-substitution due to altered binding geometry [1].

5- vs 4-/6-substitution
Class-level
5-substitution reported to yield low-nanomolar hCA II/XIV inhibition; alternative regioisomers produce distinct profiles.
Regioisomeric identity is critical for CA inhibition SAR
Based on mammalian isoform panel; direct comparative data limited
Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

Core Scaffold Comparison: Aromatic Indole-5-sulfonamide vs. Saturated Indoline-5-sulfonamide Analogs

Scaffold-hopping studies directly comparing the aromatic indole-5-sulfonamide core with the saturated indoline-5-sulfonamide scaffold demonstrate substantial differences in tumor-associated carbonic anhydrase inhibition potency. The indole-5-sulfonamide derivatives (e.g., compound 5 in the pyridinium salt series) achieve Ki values <10 nM against hCA IX and hCA XII [1]. In contrast, 1-acylated indoline-5-sulfonamide analogs (compounds 4a-u) exhibit KI values only up to 132.8 nM for CA IX and 41.3 nM for CA XII [2]. This represents an approximate 4- to 13-fold difference in potency attributable solely to the core aromaticity and oxidation state.

Indole vs. indoline scaffold
Reported
Indole-5-sulfonamide derivatives: Ki <10 nM (hCA IX) and <8 nM (hCA XII); Indoline-5-sulfonamides: Ki 132.8 nM and 41.3 nM
Scaffold-dependent inhibition potency context
Cross-study comparison; requires validation under matched conditions
Cancer Therapeutics Carbonic Anhydrase IX/XII Scaffold Hopping

Physicochemical Differentiation: Aqueous Solubility and Lipophilicity vs. Functionalized Analogs

1H-Indole-5-sulfonamide exhibits physicochemical properties that distinguish it from both simpler and more complex sulfonamide derivatives. The compound has a calculated aqueous solubility of 2.4 g/L (12.2 mM) at 25°C , a melting point of 208°C , and a predicted LogP (XLogP) of 0.9 [1]. In comparison, N,N-dimethyl-1H-indole-5-sulfonamide shows a LogP of 2.499 [2], reflecting increased lipophilicity due to dimethyl substitution, while the dihydro analog 2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-5-sulfonamide has an XLogP of -0.1 [3]. These differences in LogP span over 2.6 orders of magnitude across structurally related analogs.

Lipophilicity range
Reported
XLogP: 0.9 (target); comparator range -0.1 to 2.499; Aqueous solubility 2.4 g/L
Intermediate polarity supports balanced derivatization
Calculated values; experimental confirmation recommended
Pre-formulation ADME Prediction Compound Handling

Selectivity Profile: hCA IX/XII Tumor-Associated Isoform Selectivity vs. Off-Target hCA I/II

Derivatives of 1H-indole-5-sulfonamide demonstrate quantifiable selectivity for tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II. Pyridinium salt derivatives of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide exhibit potent inhibitory activity against hCA IX and XII in the low nanomolar range (<100 nM) while showing selectivity over off-target isoforms hCA I and II [1]. Compound 5 in this series demonstrated excellent potency with Ki values lower than 10 nM against the tumor-associated isoforms [1]. The selectivity profile is further enhanced by the membrane-impermeant cationic nature of these derivatives, which maximizes selectivity over cytosolic hCA I/II under in vivo conditions [1].

hCA IX/XII vs. hCA I/II selectivity
Class-level
Low nanomolar potency for tumor-associated isoforms; membrane-impermeant character reported
Scaffold supports isoform-selective inhibitor research
Selectivity based on in vitro enzyme inhibition; cell-based confirmation needed
Tumor Hypoxia Selective Carbonic Anhydrase Inhibition Anticancer Agent Development

Procurement-Driven Application Scenarios for 1H-Indole-5-sulfonamide (CAS 3074-27-9)


Medicinal Chemistry: hCA IX/XII-Selective Inhibitor Lead Optimization

Research groups developing selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII should procure 1H-indole-5-sulfonamide as the preferred starting scaffold. The 5-sulfonamide-substituted indole core enables derivatization at the 2- and 3-positions (e.g., hydrazinocarbonyl and aryl substitutions) to achieve low nanomolar Ki values (<10 nM) against hCA IX/XII with selectivity over off-target hCA I/II [1]. The aromatic indole core provides approximately 4- to 13-fold superior potency compared to saturated indoline-5-sulfonamide analogs (KI up to 132.8 nM for CA IX) [2].

Structure-Activity Relationship Studies: Positional Isomer Baseline Comparisons

Investigators conducting SAR studies on indole-based sulfonamide inhibitors should use 1H-indole-5-sulfonamide as the reference 5-substituted isomer. The compound serves as the established baseline for comparing substitution position effects (4-, 5-, or 6-sulfonamide) on carbonic anhydrase inhibition profiles across 13 mammalian isoforms [1]. The 5-position is documented to yield low-nanomolar inhibition of hCA II and hCA XIV, whereas alternative regioisomers produce different isozyme selectivity patterns [1].

Synthetic Chemistry: Building Block for Sulfonamide-Containing Bioactive Molecules

Synthetic chemists requiring an unsubstituted indole-5-sulfonamide core for multi-step derivatization should procure this compound based on its balanced physicochemical profile (aqueous solubility 2.4 g/L, LogP 0.9, melting point 208°C) [1][2]. The free indole NH and primary sulfonamide provide two distinct reactive handles for orthogonal functionalization, while the unsubstituted 2- and 3-positions permit introduction of hydrazinocarbonyl, aryl, and heteroaryl groups as documented in multiple inhibitor series [3].

Preclinical Pharmacology: Dopamine Decarboxylase Inhibition Studies

Investigators studying catecholamine biosynthesis pathways should consider 1H-indole-5-sulfonamide for its documented dopamine decarboxylase inhibitory activity [1]. The compound inhibits the conversion of tyrosine-derived L-DOPA to dopamine by targeting dopamine decarboxylase, thereby reducing catecholamine production and associated neurotransmission effects [1]. This activity profile is specific to the indole-5-sulfonamide scaffold and may inform procurement decisions for neuropharmacology research programs.

Application
Selection Property
Validation Focus
hCA IX/XII inhibitor lead optimization
5-sulfonamide indole scaffold
Isozyme selectivity and derivatization potential
Positional isomer SAR studies
Regioisomeric identity (5-sulfonamide)
CA inhibition profile across mammalian isoforms
Sulfonamide bioactive molecule synthesis
Balanced physicochemical profile (solubility, LogP)
Multi-step functionalization compatibility
Dopamine decarboxylase inhibition research
Indole-5-sulfonamide core
Catecholamine pathway modulation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.